N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide
Description
N-(3,4-Dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic carboxamide derivative featuring a 3,4-dichlorophenyl group linked to a substituted pyranone scaffold. This compound is structurally characterized by a pyran-2-carboxamide core with ethoxy and ketone functional groups at positions 5 and 4, respectively. The dichlorophenyl moiety is a common pharmacophore in agrochemicals and pharmaceuticals, often contributing to bioactivity through enhanced lipophilicity and receptor binding .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-ethoxy-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-2-20-13-7-21-12(6-11(13)18)14(19)17-8-3-4-9(15)10(16)5-8/h3-7H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOXEISKXQIJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions One common method is the condensation of 3,4-dichloroaniline with ethyl acetoacetate under acidic conditions to form an intermediate, which is then cyclized to produce the pyran ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives related to N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide. For instance, derivatives exhibiting significant activity against pathogenic bacteria have been synthesized and evaluated. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.22 to 0.25 μg/mL, indicating strong antibacterial properties against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Derivatives
| Compound ID | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
Anticancer Properties
This compound has also been investigated for its anticancer activities. Research indicates that Mannich bases derived from this compound exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown enhanced potency compared to standard chemotherapeutics like 5-fluorouracil, with cytotoxicity levels significantly higher than control groups .
Table 2: Cytotoxicity of Mannich Bases
| Compound ID | Cell Line | Cytotoxicity (IC50 μM) |
|---|---|---|
| 8 | Human colon cancer | 2.5 |
| 13 | Murine L1210 cells | 5.2 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies suggest that the compound can effectively bind to cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often implicated in cancer progression . The stability and interaction profiles of the compound with CDK2 have been simulated using molecular dynamics, revealing promising results for its potential as an anticancer agent.
Table 3: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Stability (ns) |
|---|---|---|
| CDK2 | -9.5 | 100 |
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Table 1: Comparison of Dichlorophenyl Carboxamides and Related Compounds
Key Differences in Functional Groups and Bioactivity
Pyranone vs. This structural difference likely alters bioavailability and target specificity. Propanil’s herbicidal action relies on its hydrolysis to 3,4-dichloroaniline, a process less feasible in the pyranone-based compound due to steric hindrance .
Substituent Effects: The 5-ethoxy group in the target compound may enhance metabolic stability compared to propanil’s methyl group, as ethoxy substituents are less prone to oxidative degradation .
Pharmacological vs. Agrochemical Profiles: BD 1008 and indazole-quinoline hybrids (e.g., compound 2 in Table 1) exhibit central nervous system (CNS) or anticancer activity, highlighting the dichlorophenyl group’s versatility. The target compound’s pyranone scaffold, however, aligns more with antifungal or anti-inflammatory agents (e.g., similar pyranone derivatives in literature), though direct evidence is lacking .
Biological Activity
N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a pyran ring with ethoxy and carboxamide substituents, alongside a dichlorophenyl group. Its molecular formula is CHClNO, and it has a molecular weight of 303.15 g/mol. The unique structural configuration contributes to its diverse biological effects.
Enzyme Interactions
This compound exhibits significant interactions with various enzymes:
- Oxidase Inhibition : It inhibits specific oxidase enzymes, which play crucial roles in cellular electron transfer processes. This inhibition can affect metabolic pathways and cellular respiration.
- Gene Expression Modulation : The compound can alter the expression of genes related to oxidative stress responses and metabolic regulation, suggesting its role in cellular signaling pathways.
Cellular Effects
The compound's influence extends to several cellular processes:
- Cell Signaling : It modulates key signaling pathways that can lead to changes in cell function, potentially impacting cell survival and proliferation.
- Metabolic Pathways : By affecting metabolic pathways, it may contribute to alterations in energy production and utilization within cells.
The molecular mechanism involves binding to specific biomolecules, leading to:
- Enzyme Inhibition : The compound can inhibit enzyme activity by altering their conformation.
- Oxidative Stress Response : It may enhance the cellular response to oxidative stress by modulating the expression of protective genes.
Case Studies
- Anticancer Potential : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its oxidative stress modulation capabilities.
- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation markers in cellular models exposed to inflammatory stimuli, suggesting potential therapeutic applications in inflammatory diseases.
Data Table: Biological Activity Overview
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Oxidase Enzyme Inhibition | Decreased activity in metabolic processes | |
| Gene Expression Modulation | Altered expression of oxidative stress genes | |
| Cytotoxicity | Induced apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduced inflammatory markers |
Q & A
Q. What are key considerations for scaling up synthesis?
- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 eq. of dichlorophenylamine) and use flow chemistry for oxidation steps to enhance reproducibility. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% yield. Monitor for dimerization byproducts using TLC (Rf ~0.3–0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
